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molecular formula C11H14O2 B085764 Benzyl isobutyrate CAS No. 103-28-6

Benzyl isobutyrate

Cat. No. B085764
M. Wt: 178.23 g/mol
InChI Key: UIKJRDSCEYGECG-UHFFFAOYSA-N
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Patent
US08658686B2

Procedure details

Hexamethyldisilazane (34 g, 0.21 mol) was dissolved in tetrahydrofuran (280 mL), and 1.67M n-butyllithium in hexane (127 mL, 0.21 mol) was added dropwise at −78° C. The reaction solution was warmed to 0° C. over 1 hour and then cooled to −78° C. again. Benzyl isobutyrate (25 g, 0.14 mol) in tetrahydrofuran (70 mL) was added dropwise, and the reaction solution was stirred at −78° C. for 1 hour. Chlorotrimethylsilane (36 mL, 0.12 mol) was further added dropwise at the same temperature, and the reaction solution was stirred for 1 hour, then warmed to room temperature and stirred for 19 hours. After completion of the reaction, the solvent was partially removed from the reaction solution under reduced pressure, and the resulting white suspension was diluted with hexane (200 mL) and filtered through Celite under a nitrogen atmosphere to remove the white solid from the reaction solution. The filtrate was distiled under reduced pressure, and the resulting pale yellow oil was heated at 100° C. for 2 hours to give a brown oil. The brown oil was mixed with 10 mL of 1 M hydrochloric acid and stirred at 60° C. for 4 hours, neutralized with saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate (100 mL×2) and chloroform (100 mL×2). The resulting organic layer was concentrated, and the resulting residue was purified by intermediate pressure silica gel column chromatography (silica gel 80 g, ethyl acetate 100%) to give 8.41 g of the desired product as white crystals.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
127 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
36 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](C)(C)N[Si](C)(C)C.[CH2:10]([Li])[CH2:11][CH2:12]C.CCCCCC.C(O[CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)(=O)C(C)C.Cl[Si](C)(C)C.Cl.[C:40](=[O:43])([O-])[OH:41].[Na+]>O1CCCC1>[CH3:10][C:11]([CH3:12])([CH2:27][C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1)[C:40]([OH:41])=[O:43] |f:6.7|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
280 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
127 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C(C(C)C)(=O)OCC1=CC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
36 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C. again
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was partially removed from the reaction solution under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting white suspension was diluted with hexane (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered through Celite under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
to remove the white solid from the reaction solution
CUSTOM
Type
CUSTOM
Details
The filtrate was distiled under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the resulting pale yellow oil was heated at 100° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give a brown oil
STIRRING
Type
STIRRING
Details
stirred at 60° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL×2) and chloroform (100 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by intermediate pressure silica gel column chromatography (silica gel 80 g, ethyl acetate 100%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)O)(CC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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